molecular formula C8H16N2O B143863 N,N-Dimethylpiperidine-2-carboxamide CAS No. 130497-29-9

N,N-Dimethylpiperidine-2-carboxamide

Cat. No. B143863
M. Wt: 156.23 g/mol
InChI Key: NUYUOVYMORENER-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperidine-2-carboxamide (DMPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPC is a type of amide that is synthesized through a multistep process.

Mechanism Of Action

N,N-Dimethylpiperidine-2-carboxamide exerts its effects by binding to the GABA-A receptor, which is an ionotropic receptor that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. N,N-Dimethylpiperidine-2-carboxamide enhances the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.

Biochemical And Physiological Effects

N,N-Dimethylpiperidine-2-carboxamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce neuronal excitability, increase the threshold for seizure induction, and decrease pain sensitivity. N,N-Dimethylpiperidine-2-carboxamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells, leading to tumor cell death.

Advantages And Limitations For Lab Experiments

N,N-Dimethylpiperidine-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of selectivity for the GABA-A receptor. Additionally, it has been shown to be effective in a range of animal models of disease, making it a promising candidate for further research. However, N,N-Dimethylpiperidine-2-carboxamide also has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, it has been shown to have some toxic effects at high doses.

Future Directions

There are several future directions for research on N,N-Dimethylpiperidine-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a local anesthetic, as it has been shown to be effective in animal models. Additionally, further research is needed to determine the optimal dosage and administration route for N,N-Dimethylpiperidine-2-carboxamide, as well as its potential side effects.

Synthesis Methods

N,N-Dimethylpiperidine-2-carboxamide is synthesized through a multistep process that involves the reaction of piperidine with dimethylcarbamoyl chloride. The reaction produces N,N-dimethylpiperidine-2-carbamoyl chloride, which is then treated with ammonia to produce N,N-Dimethylpiperidine-2-carboxamide. The final product is obtained through purification using chromatography techniques.

Scientific Research Applications

N,N-Dimethylpiperidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields. It has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. N,N-Dimethylpiperidine-2-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use as a local anesthetic and for its antitumor properties.

properties

CAS RN

130497-29-9

Product Name

N,N-Dimethylpiperidine-2-carboxamide

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N,N-dimethylpiperidine-2-carboxamide

InChI

InChI=1S/C8H16N2O/c1-10(2)8(11)7-5-3-4-6-9-7/h7,9H,3-6H2,1-2H3

InChI Key

NUYUOVYMORENER-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1CCCCN1

Canonical SMILES

CN(C)C(=O)C1CCCCN1

Origin of Product

United States

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